Perboric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Perboric acid, a compound of boron, oxygen, and hydrogen, is known for its oxidizing properties and is often encountered in various hydrated forms. Its general formula is represented as (where can vary from 1 to 4), indicating the presence of water molecules in its crystalline structure. This compound is a sodium salt of perboric acid and is closely related to sodium perborate, which is commonly used in laundry detergents and bleaching agents due to its ability to release hydrogen peroxide upon dissolution in water .

Perboric acid is characterized by its low toxicity and long shelf life, making it an attractive alternative to more hazardous oxidizing agents like concentrated hydrogen peroxide . It exists in various forms, including monohydrate and tetrahydrate, with distinct solubility and stability profiles .

In addition to this primary reaction, perboric acid can engage in nucleophilic oxidation reactions. It acts as a mild oxidizing agent, which allows it to oxidize various organic compounds under controlled conditions without the harshness associated with other oxidants .

The biological activity of perboric acid is notable for its antimicrobial properties. It has been utilized as a disinfectant and antiseptic due to its ability to release reactive oxygen species that can kill bacteria and fungi. Studies have indicated that perboric acid can effectively inhibit the growth of certain pathogens, making it useful in both medical and industrial applications .

Perboric acid can be synthesized through several methods:

- Reaction of Borax with Sodium Hydroxide:

- The initial step involves the reaction of borax (sodium tetraborate) with sodium hydroxide to form sodium metaborate.

- This is followed by the reaction of sodium metaborate with hydrogen peroxide:

- Electrolysis Method:

Perboric acid finds extensive applications across various fields:

- Household Cleaning Products: It serves as a bleaching agent in laundry detergents due to its ability to release hydrogen peroxide.

- Dental Care: Used as a tooth bleaching agent because of its mild oxidative properties .

- Industrial Cleaning: Employed in formulations for disinfectants owing to its antimicrobial activity.

- Organic Synthesis: Acts as a reagent for mild oxidation reactions in organic chemistry .

Studies focusing on the interactions of perboric acid reveal that it can participate in complex equilibria when dissolved in water. For instance, it exists alongside various peroxoborate anions that can release hydroperoxide ions under acidic conditions:

These interactions underscore its utility as a buffering agent in

Perboric acid shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Boric Acid | Weak Lewis acid; used as an antiseptic | Primarily acts as an acid rather than an oxidant | |

| Sodium Perborate | Releases hydrogen peroxide; strong oxidizing agent | More stable than perboric acid; used widely in detergents | |

| Sodium Metaborate | Intermediate product; less reactive | Functions primarily as a buffer | |

| Sodium Tetraborate | Commonly known as borax; used in glass and ceramics | Not typically used for oxidation |

Perboric acid's unique role lies in its balance between being a mild oxidizer while maintaining low toxicity, making it suitable for applications where stronger agents would be inappropriate or hazardous .

Molecular Structure and Bonding Characteristics

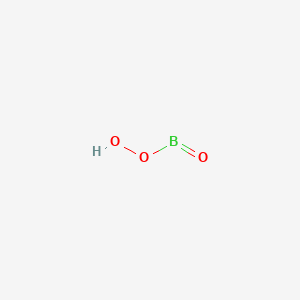

Perboric acid exists as a highly unstable compound with the molecular formula HBO₃, possessing a molecular weight of 59.82 grams per mole [1] [7]. The compound represents one of the peroxy acid salts characterized by very wide functionalities in industrial settings [1]. The molecular structure of perboric acid features a unique bonding arrangement that distinguishes it from conventional boric acid derivatives.

The fundamental bonding characteristics of perboric acid involve the presence of peroxygen bonds, which are true peroxygen linkages rather than simple addition compounds of peroxide [5]. In its most stable form, perboric acid predominantly exists as sodium perborate salts, which contain a distinctive peroxyborate anion structure. The anion adopts the formula [(B(OH)₂OO)₂]²⁻, consisting of a cyclic −B−O−O−B−O−O− core with two hydroxy groups attached to each boron atom [27] [28].

The molecular geometry exhibits significant structural complexity through its dimeric nature. The crystalline structure consists of dimeric [(HO)₂(BOO)]⁻ units which form symmetric cyclic hexagonal anions with two peroxo bridges each [3]. The ring structure adopts a chair conformation, providing optimal stability for the peroxo linkages [27] [30]. Each boron atom maintains tetrahedral coordination through bonding with hydroxyl groups and participation in the peroxo bridge system.

The bonding characteristics reveal that unlike percarbonate compounds, perborate species are not merely addition compounds of hydrogen peroxide [5] [27]. Instead, they contain genuine peroxygen bonds that confer unique reactivity patterns. The B-O bond lengths in the peroxyborate structure are approximately 1.36 Angstroms, consistent with typical borate geometries [3].

Crystalline Forms and Polymorphism

Perboric acid demonstrates limited crystalline stability in its free acid form, necessitating examination of its crystalline behavior through stable salt derivatives. The sodium perborate salts exhibit well-defined crystalline forms that provide insight into the structural organization of perboric acid species [3] [9].

The primary crystalline forms include the monohydrate and tetrahydrate modifications of sodium perborate. The monohydrate form, with the corrected formula Na₂[(HO)₂B]₂(O₂)₂·2H₂O, represents the anhydrous compound commonly but incorrectly termed "monohydrate" based on the historical formulation NaBO₃·H₂O [27] [9]. The tetrahydrate modification exhibits the formula Na₂H₄B₂O₈·6H₂O, more accurately described as NaH₈BO₇ [27].

The crystalline structure analysis reveals that the molecular crystalline structure consists of dimeric units forming symmetric arrangements [3]. The layers in the crystal lattice are held together by relatively weak intermolecular forces, with interlayer distances of approximately 318 picometers [3]. The hexahydrate crystalline form demonstrates the most thermodynamically stable arrangement under ambient conditions.

Polymorphic transitions occur with thermal treatment, where the tetrahydrate form dehydrates at elevated temperatures starting around 50°C, proceeding through trihydrate intermediates toward the monohydrate configuration [3] [9]. Further heating results in decomposition to metaborate species rather than maintenance of the perborate structure.

Physical Properties and Characterization

The physical properties of perboric acid and its stable derivatives exhibit distinctive characteristics that reflect their unique chemical composition and structural features. The following comprehensive data table summarizes the key physical parameters:

| Property | Perboric Acid (HBO₃) | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate |

|---|---|---|---|

| Molecular Formula | HBO₃ | NaBO₃·H₂O | NaBO₃·4H₂O |

| Molecular Weight (g/mol) | 59.82 | 99.81 | 153.86 |

| Appearance | White crystalline solid | White crystalline powder | White crystalline powder |

| Odor | Odorless | Odorless | Odorless |

| Density (g/cm³) | Not available | 0.4-0.65 (relative) | 0.65-0.9 (relative) |

| Melting Point (°C) | Decomposes | > 50°C (decomposition begins) | 60-65.5°C (melting in crystallization water) |

| Boiling Point (°C) | Decomposes | Decomposes | Decomposes |

| Water Solubility (g/L at 20°C) | Very low (hydrolytic decomposition) | 15-16 | 23 |

| pH (10 g/L in water) | Not applicable (decomposes) | 10.1-10.4 | 10.1-10.4 |

| Surface Tension (mN/m, 20°C) | Not available | Not available | 64.6 (1 g/L solution) |

The physical characterization reveals that perboric acid salts exist as white, odorless crystalline powders under standard conditions [3] [9]. The relative density values indicate relatively low bulk densities compared to conventional inorganic salts, reflecting the hydrated nature and crystal packing arrangements [3].

The solubility characteristics demonstrate moderate water solubility for the salt forms, with the tetrahydrate showing higher solubility than the monohydrate [3] [9]. The dissolution process involves rapid equilibrium establishment between sodium perborate and hydrogen peroxide/sodium metaborate systems [3] [5]. The pH values of aqueous solutions consistently range between 10.1 and 10.4, indicating alkaline behavior regardless of concentration in technically relevant ranges [3].

The thermal properties show decomposition behavior rather than distinct melting points, with the tetrahydrate beginning dehydration around 50°C and the monohydrate showing stability to slightly higher temperatures [3] [9]. The dissolution rates differ significantly between forms, with the monohydrate dissolving much more rapidly than the tetrahydrate in aqueous media [3].

Chemical Stability Parameters

The chemical stability of perboric acid presents unique challenges due to its inherently reactive peroxygen functionality. The compound exhibits markedly different stability profiles depending on environmental conditions, hydration state, and storage parameters [3] [5].

| Parameter | Description | Temperature Range (°C) |

|---|---|---|

| Thermal Stability | Unstable at room temperature; decomposes readily | Decomposes above 0°C |

| Hydrolytic Stability | Rapidly hydrolyzes in water to form hydrogen peroxide and boric acid | Occurs at all temperatures in aqueous solution |

| pH Stability | More stable at alkaline pH; rapid decomposition in acidic conditions | pH dependent stability |

| Storage Conditions | Must be stored as stable salt forms (sodium perborate) | Dry storage below 25°C recommended |

| Decomposition Products | H₂O₂, B(OH)₃, H₂O, and O₂ | Temperature accelerates decomposition |

The thermal stability analysis indicates that perboric acid demonstrates instability under ambient conditions [12] [14]. When heated, the compound undergoes stepwise decomposition processes, initially losing water to form metaboric acid species before complete breakdown to boric oxide [12] [14]. The activation energies for decomposition reactions have been determined through thermogravimetric analysis, revealing values of approximately 79.85 kilojoules per mole for primary decomposition pathways [12].

Hydrolytic stability represents the most significant limitation for perboric acid applications [3] [5]. In aqueous solutions, rapid equilibrium establishment occurs according to the reaction: [NaBO₂(OH)₂ · 3 H₂O]₂ ⇌ 2NaBO₂ + 2H₂O₂ + 6 H₂O [3] [5]. At low concentrations (approximately ≤ 2 grams per liter), the equilibrium favors hydrolysis products, while higher concentrations (≥ 12 grams per liter) maintain undissociated molecular forms [3] [5].

The pH dependency of stability demonstrates enhanced stability under alkaline conditions, with optimal stability occurring at pH values above 8 [5] [13]. Acidic conditions accelerate decomposition rates significantly, limiting practical applications in acidic environments [13]. The decomposition products include hydrogen peroxide, boric acid, water, and molecular oxygen, with the hydrogen peroxide component subject to further catalytic decomposition [3] [5].

Spectroscopic Profiles and Structural Elucidation

The spectroscopic characterization of perboric acid and related species provides crucial insights into molecular structure, bonding arrangements, and solution behavior. Multiple analytical techniques contribute to comprehensive structural elucidation of these complex peroxygen-containing systems [16] [17] [19].

| Technique | Key Frequencies/Chemical Shifts | Symmetry/Structural Information |

|---|---|---|

| Infrared Spectroscopy (cm⁻¹) | B-O stretch: 1009.9 (E'), O-H stretch: 3668.5 (E'), B-O-H bend: 675.0 (A'') | C₃ₕ symmetry for molecular H₃BO₃ |

| Raman Spectroscopy | Available for aqueous solutions and methanolic solutions | Vibrational modes consistent with trigonal planar geometry |

| Nuclear Magnetic Resonance | ¹¹B NMR: Chemical shifts vary with hydration and complexation | Exchange between borate species in aqueous solution |

| Mass Spectrometry | Molecular ion peaks for HBO₃ and fragmentation patterns | Molecular weight confirmation: 59.82 g/mol |

| X-ray Photoelectron Spectroscopy | Boron and oxygen binding energies characteristic of borate species | Oxidation states: B(III), O(-II) |

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the molecular structure and symmetry properties [16] [17] [19]. The key vibrational frequencies include B-O stretching modes at 1009.9 cm⁻¹, O-H stretching vibrations at 3668.5 cm⁻¹, and B-O-H bending modes at 675.0 cm⁻¹ [17]. These frequencies correspond to C₃ₕ symmetry assignments consistent with trigonal planar boron coordination [17] [19].

Additional infrared bands provide information about peroxo bridge characteristics and hydrogen bonding interactions [16] [19]. The spectral assignments have been supported through extensive isotope labeling studies using deuterated and ¹⁰B-labeled compounds, confirming structural interpretations [17] [19].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and solution-phase behavior [19] [31]. Studies of aqueous solutions reveal rapid exchange processes between different borate species, consistent with the dynamic equilibrium behavior observed in chemical stability investigations [31].

Nuclear magnetic resonance spectroscopy, particularly ¹¹B NMR, provides detailed information about boron coordination environments and solution dynamics [18] [20] [31]. The chemical shift values vary significantly with hydration state and complexation, reflecting the rapid equilibrium processes characteristic of perborate systems [31]. Time-averaged resonances indicate exchange processes occurring rapidly on the NMR timescale [31].

Mass spectrometric analysis confirms molecular weight determinations and provides fragmentation patterns consistent with the proposed molecular structures [16]. The molecular ion peaks for HBO₃ species appear at mass-to-charge ratios corresponding to the calculated molecular weight of 59.82 [1] [7].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

As perboric acid and its sodium salt are rapidly degraded in the body, this pharmacokinetic property is studied in the terms of [DB09460] and [DB11091].

As perboric acid and its sodium salt are rapidly degraded in the body, this pharmacokinetic property is studied in the terms of [DB09460] and [DB11091].[

Metabolism Metabolites

Biological Half Life

Dates

Troy B. and Beringer P. (2006). Remington: The Science and Practice of Pharmacy (21st ed.). Lippincott Williams & Wilkins.

Health Canada

FDA Poisonous Plant Database

Manufacturer

DailyMed Label: AMOSAN (Sodium perborate monohydrate) oral wound cleanser

EPA